N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide
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Overview
Description
The compound appears to contain a bithiophene moiety, which is a system of two thiophene rings connected by a single bond. Bithiophenes are commonly used in organic electronics due to their ability to transport charge . The compound also contains an amide group (N-(2-hydroxyethyl)-4-ethoxybenzamide), which could potentially be involved in hydrogen bonding and other intermolecular interactions.
Scientific Research Applications
Determination of Dopamine Receptor Density
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12), a potent and selective dopamine D(4) receptor ligand, was used to directly determine the dopamine D(4) receptor density in rat striatum. This method provided an alternative to the subtraction method, employing [(3)H]spiroperidol to label D(2), D(3), and D(4) receptors and PB12 to determine dopamine D(4) receptor-specific binding, revealing significant contributions of the D(4) receptor to the overall population of D(2)-like receptors (Colabufo et al., 2001).
High Sensitive Biosensor Development
A novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was developed for the electrocatalytic determination of glutathione (GSH) in the presence of piroxicam (PXM). The electrode exhibited potent and persistent electron mediating behavior, facilitating the simultaneous determination of GSH and PXM in real samples with satisfactory results (Karimi-Maleh et al., 2014).
Pharmaceutical Co-crystal and Solubility Studies
Pharmaceutical co-crystals involving ethenzamide (ETZ) with various hydroxy-acid coformers were synthesized and characterized. The study found that the solubility and dissolution rate of all the co-crystals were higher than the parent ETZ, revealing the impact of co-crystallization on improving drug properties (Aitipamula et al., 2012).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of various novel aromatic polyimides and carbene complexes highlight the chemical versatility and potential applications of benzamide derivatives in material science and catalysis. These studies provide insights into the physicochemical properties and structural affinities of these compounds, contributing to the development of new materials and catalysts (Butt et al., 2005); (Lotz et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide” are currently unknown . The compound contains a bithiophene moiety, which is a common structural element in various organic compounds . .
Mode of Action
Generally, the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells .
Biochemical Pathways
It’s worth noting that compounds containing bithiophene moieties have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Compounds containing bithiophene moieties have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of a compound, including its absorption, distribution, metabolism, excretion, and overall efficacy .
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-2-23-15-5-3-13(4-6-15)19(22)20-11-16(21)18-8-7-17(25-18)14-9-10-24-12-14/h3-10,12,16,21H,2,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLSBAPZQGRMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.